molecular formula C3H2BrNO3S2 B14856833 5-Bromothiazole-2-sulfonic acid

5-Bromothiazole-2-sulfonic acid

Cat. No.: B14856833
M. Wt: 244.1 g/mol
InChI Key: XJKKFADKASDSEE-UHFFFAOYSA-N
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Description

5-BROMO-1,3-THIAZOLE-2-SULFONIC ACID: is an organic compound that belongs to the thiazole family. Thiazoles are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms. The presence of a bromine atom at the 5-position and a sulfonic acid group at the 2-position makes this compound particularly interesting for various chemical and biological applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-BROMO-1,3-THIAZOLE-2-SULFONIC ACID typically involves the bromination of thiazole derivatives. One common method is the treatment of 2,5-dibromothiazole with sodium ethoxide followed by hydrogenation over spongy nickel . This process ensures the selective introduction of the bromine atom at the desired position.

Industrial Production Methods: Industrial production methods for this compound often involve large-scale bromination reactions under controlled conditions to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction parameters is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions: 5-BROMO-1,3-THIAZOLE-2-SULFONIC ACID undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines and thiols are commonly employed in substitution reactions.

Major Products Formed:

Scientific Research Applications

Chemistry: 5-BROMO-1,3-THIAZOLE-2-SULFONIC ACID is used as a building block in the synthesis of more complex thiazole derivatives.

Biology: In biological research, this compound is used to study enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules. It serves as a probe to understand the biochemical pathways involving thiazole derivatives .

Medicine: Its ability to modulate biological pathways makes it a candidate for drug discovery .

Industry: In the industrial sector, 5-BROMO-1,3-THIAZOLE-2-SULFONIC ACID is used in the production of dyes, pigments, and other specialty chemicals. Its reactivity and stability make it suitable for various industrial processes .

Mechanism of Action

The mechanism of action of 5-BROMO-1,3-THIAZOLE-2-SULFONIC ACID involves its interaction with molecular targets such as enzymes and receptors. The bromine atom and sulfonic acid group play crucial roles in binding to these targets, leading to the modulation of biochemical pathways. For example, the compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalysis .

Comparison with Similar Compounds

Uniqueness: 5-BROMO-1,3-THIAZOLE-2-SULFONIC ACID is unique due to the presence of both a bromine atom and a sulfonic acid group. This combination imparts distinct chemical reactivity and biological activity, making it valuable for various applications in research and industry .

Properties

Molecular Formula

C3H2BrNO3S2

Molecular Weight

244.1 g/mol

IUPAC Name

5-bromo-1,3-thiazole-2-sulfonic acid

InChI

InChI=1S/C3H2BrNO3S2/c4-2-1-5-3(9-2)10(6,7)8/h1H,(H,6,7,8)

InChI Key

XJKKFADKASDSEE-UHFFFAOYSA-N

Canonical SMILES

C1=C(SC(=N1)S(=O)(=O)O)Br

Origin of Product

United States

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